Hirsutanol A

Description

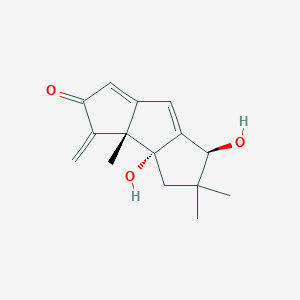

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(3aS,3bR,6S)-3b,6-dihydroxy-3a,5,5-trimethyl-3-methylidene-4,6-dihydrocyclopenta[a]pentalen-2-one |

InChI |

InChI=1S/C15H18O3/c1-8-11(16)6-9-5-10-12(17)13(2,3)7-15(10,18)14(8,9)4/h5-6,12,17-18H,1,7H2,2-4H3/t12-,14-,15+/m1/s1 |

InChI Key |

INXSHIYPCYEVGP-YUELXQCFSA-N |

SMILES |

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1O)O)C |

Isomeric SMILES |

C[C@@]12C(=C)C(=O)C=C1C=C3[C@]2(CC([C@@H]3O)(C)C)O |

Canonical SMILES |

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1O)O)C |

Synonyms |

hirsutanol A |

Origin of Product |

United States |

Late Stage Functionalization:this Approach Uses a Common, Advanced Intermediate or the Natural Product Itself As a Starting Point for Chemical Modifications. for Hirsutane Type Molecules, the Multiple Hydroxyl Groups, Such As Those in Hirsutanol A, Represent Key Sites for Derivatization. Standard Organic Reactions Could Be Employed, Including:

Esterification and Etherification: The hydroxyl groups can be converted to a wide array of esters or ethers to probe the steric and electronic requirements of biological targets.

Oxidation: Selective oxidation of secondary alcohols to ketones can provide analogues like arthrosporone, a naturally occurring hirsutane. semanticscholar.org Such ketones can then serve as handles for further modifications, for example, through reductive amination or olefination reactions.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can generate glycoside derivatives, potentially altering solubility and pharmacokinetic properties.

Biosynthesis of Hirsutanol a

Precursor Pathways in Fungal Metabolism

The foundational precursor for all sesquiterpenoids, including hirsutanes, is farnesyl pyrophosphate (FPP), a C15 isoprenoid. FPP is synthesized within the fungal cell via the mevalonate (B85504) (MVA) pathway, which originates from acetyl-CoA. Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase and HMG-CoA reductase (HMGR) are central to this pathway, ultimately leading to the formation of FPP through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.govacs.org.

Enzymatic Machinery Involved in Hirsutane Biosynthesis

The transformation of FPP into hirsutanes, and subsequently Hirsutanol A, is mediated by a coordinated action of terpene synthases (STSs) and a variety of tailoring enzymes, predominantly cytochrome P450 monooxygenases (P450s) researchgate.netnih.govresearchgate.netresearchgate.net.

Role of Terpene Synthases

The initial and critical step in hirsutane biosynthesis is the cyclization of FPP to form the core sesquiterpene skeleton. This process is catalyzed by a specific terpene synthase. Research has identified a unique bifunctional enzyme in Stereum hirsutum, designated as hirsutene (B1244429) synthase (HirA), which is a fusion protein incorporating a sesquiterpene synthase (STS) domain and a 3-hydroxy-3-methylglutaryl-coenzyme A (HMGS) domain nih.govresearchgate.netnih.govspringernature.com. This enzyme is responsible for the 1,11-cyclization of FPP, establishing the characteristic 5-5-5 tricyclic hirsutene scaffold researchgate.netresearchgate.netnih.govresearchgate.net.

Characterization of Key Biosynthetic Enzymes

Following the formation of the basic hirsutene skeleton, a series of enzymatic modifications, particularly on the A-ring, lead to the structural diversification observed in hirsutanes, including this compound. These modifications are encoded within a biosynthetic gene cluster (BGC), identified as hir in Stereum hirsutum, which comprises genes for both the initial cyclizing enzyme and subsequent tailoring enzymes researchgate.netnih.govresearchgate.net. Key enzymes identified in this cascade include:

Cytochrome P450 Monooxygenases (P450s): These enzymes are vital for introducing oxygen atoms into the sesquiterpene skeleton, a common strategy in natural product biosynthesis for increasing structural complexity and bioactivity nih.govnih.govmdpi.com. In hirsutane biosynthesis, P450s such as HirC and HirF play a role in early oxidative modifications, catalyzing stepwise hydroxylations at the C-5 and C-7 positions, respectively, to form a diol intermediate (diol 4) researchgate.netmdpi.com. Other P450s, like HirG and HirH, are involved in further oxidation steps, contributing to the diverse oxidation patterns seen in hirsutanes nih.govmdpi.com.

Dehydratases and Other Modifying Enzymes: Enzymes like HirB (a dehydratase), HirJ (a short-chain dehydrogenase/reductase), and HirD (an NAD(P)-binding protein) are responsible for further modifications of the A-ring. These enzymes collectively facilitate the formation of intermediates such as α,β-unsaturated ketones (e.g., compound 7), which serve as substrates for subsequent late-stage oxidative modifications, ultimately leading to the structural diversity of hirsutanes researchgate.netnih.govmdpi.com.

Proposed Biosynthetic Cascade and Rearrangement Mechanisms

The biosynthesis of this compound follows a multi-step cascade:

Initial Cyclization: Farnesyl pyrophosphate (FPP) undergoes cyclization, catalyzed by the hirsutene synthase (HirA), to form the fundamental hirsutene skeleton. This reaction likely proceeds through reactive carbocation intermediates that undergo intramolecular rearrangements to yield the 5-5-5 tricyclic structure researchgate.netresearchgate.netnih.govrsc.org.

A-Ring Hydroxylation: The hirsutene scaffold is then subjected to oxidative modifications, primarily on the A-ring. This stage involves hydroxylation at specific positions, such as C-5 and C-7, mediated by P450 enzymes like HirC and HirF, respectively researchgate.netmdpi.com.

A-Ring Dehydration and Oxidation: Further modifications, including dehydration and oxidation, are carried out by enzymes such as HirB and HirJ, transforming intermediates into structures like α,β-unsaturated ketones researchgate.netnih.govmdpi.com.

Diversification of B- and C-Rings: Subsequent enzymatic steps, potentially involving other P450s and modifying enzymes, lead to the diversification of the B- and C-rings, resulting in the wide array of hirsutane derivatives, including this compound researchgate.netnih.gov.

Cyclization Modes and Intramolecular Shifts

The formation of the hirsutane skeleton from FPP involves complex carbocationic cyclization cascades. The specific stereochemistry and ring system are dictated by the active site of the terpene synthase, which guides the intramolecular rearrangements of the carbocation intermediates nih.govscirp.orgnih.gov. While detailed mechanistic studies on this compound's specific intramolecular shifts are ongoing, the general principle involves a series of protonations, cyclizations, and deprotonations that sculpt the FPP precursor into the characteristic hirsutane framework.

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation

Understanding the biosynthesis of this compound has been significantly advanced by genetic and molecular biology techniques.

Identification of Biosynthetic Gene Clusters (BGCs): Genome sequencing and bioinformatics tools are instrumental in identifying BGCs that encode the enzymes responsible for secondary metabolite production. A hir BGC has been identified in Stereum hirsutum, containing genes for the primary cyclizing enzyme (HirA) and various tailoring enzymes, including P450s, dehydratases, and oxidoreductases researchgate.netnih.govresearchgate.netresearchgate.net.

Heterologous Expression and Biotransformation: A key strategy for characterizing these pathways involves expressing the identified BGCs or individual genes in a heterologous host system, such as Aspergillus oryzae researchgate.netresearchgate.netresearchgate.net. This approach allows for the functional analysis of enzymes and the production of intermediates and final products that may be challenging to isolate from their native producers. Studies using A. oryzae have enabled the characterization of enzymes like HirJ, HirB, and HirD through in vitro enzymatic reactions and biotransformation experiments, confirming their roles in modifying biosynthetic intermediates researchgate.netnih.govmdpi.com.

Enzyme Functional Characterization: The recombinant expression of individual enzymes, followed by in vitro assays, is crucial for determining their specific substrate preferences and catalytic activities. This methodology has been pivotal in mapping the precise hydroxylations, dehydrations, and oxidations that occur during the biosynthesis of hirsutanes researchgate.netnih.govmdpi.com.

Key Enzymes in Hirsutane Biosynthesis

| Enzyme Name | Gene Locus (Example) | Proposed Function | Reference(s) |

| HirA | hirA | Hirsutene synthase (STS); catalyzes FPP cyclization to hirsutene scaffold. | nih.govresearchgate.netresearchgate.netnih.govspringernature.com |

| HirC | hirC | Cytochrome P450; hydroxylation at C-5 position. | researchgate.netmdpi.com |

| HirF | hirF | Cytochrome P450; hydroxylation at C-7 position. | researchgate.netmdpi.com |

| HirB | hirB | Dehydratase; involved in A-ring modification, formation of α,β-unsaturated ketone. | researchgate.netnih.govmdpi.com |

| HirJ | hirJ | Short-chain dehydrogenase/reductase (SDR); involved in A-ring modification. | researchgate.netnih.govmdpi.com |

| HirD | hirD | NAD(P)-binding protein; involved in A-ring modification. | researchgate.netnih.govmdpi.com |

| HirG | hirG | Cytochrome P450; involved in further oxidation. | nih.govmdpi.com |

| HirH | hirH | Flavin-dependent enzyme; involved in further oxidation. | nih.govmdpi.com |

Key Intermediates in Hirsutane Biosynthesis

| Intermediate Name/Description | Role in Pathway | Reference(s) |

| Farnesyl pyrophosphate (FPP) | Universal C15 precursor for sesquiterpenoids. | nih.govacs.org |

| Hirsutene scaffold | Initial cyclic product from FPP cyclization by HirA; 5-5-5 tricyclic skeleton. | researchgate.netresearchgate.netnih.govresearchgate.net |

| Diol 4 | Product of C-5 and C-7 hydroxylation by HirC and HirF. | researchgate.netmdpi.com |

| α,β-unsaturated ketone 7 | Intermediate formed after dehydration and oxidation of earlier products. | researchgate.netnih.govmdpi.com |

| Compound 8A, 8B, 9A, 9B | Further oxidized products derived from intermediate 7, leading to diverse hirsutanes. | nih.govmdpi.com |

Total Synthesis and Synthetic Methodologies of Hirsutanol a and Analogues

Strategic Approaches to the Hirsutane Framework

The synthesis of the hirsutane framework, a core structural motif in a class of sesquiterpenoids including Hirsutanol A, presents a significant challenge to synthetic chemists due to its unique 5-5-5 tricyclic ring system. researchgate.net Various strategic approaches have been developed to construct this intricate carbon skeleton. These strategies often involve the sequential or convergent assembly of the three five-membered rings.

Key approaches to the hirsutane framework include:

Linear Triquinane Synthesis: Many methods focus on creating the linear arrangement of the three fused five-membered rings. researchgate.netresearchgate.net This can be achieved through various annulation strategies, where rings are built onto a pre-existing core.

Diels-Alder Reactions: This powerful cycloaddition reaction has been utilized to form key bicyclic intermediates which can then be further elaborated to the full tricyclic system. researchgate.netresearchgate.netresearchgate.net For instance, the reaction between a diene and a cyclopentenone derivative can rapidly build complexity. researchgate.netanu.edu.au

Metathesis Reactions: Olefin metathesis, including ring-closing, ring-opening, and ring-rearrangement metathesis, has proven to be a versatile tool for constructing the cyclopentane (B165970) rings within the hirsutane skeleton. researchgate.netresearchgate.netthieme-connect.com Photo-thermal olefin metathesis of Diels-Alder adducts is one such application. nih.gov

Radical Cyclizations: Tandem radical cyclization approaches have been successfully employed to construct the linear triquinane system, offering a different mechanistic pathway to the target framework. msu.edu

[n+m] Cycloaddition Strategies: Various cycloaddition reactions beyond the Diels-Alder reaction have been explored. For example, a [6+2] cycloaddition of fulvenes with alkenes provides a novel and efficient route to the hirsutane framework. nih.govsemanticscholar.orgmdpi.comnih.gov Other examples include [3+2] and [5+2+1] cycloadditions. researchgate.netsemanticscholar.orgpku.edu.cn

Cascade Reactions: Multi-step reactions that occur in a single pot, known as cascade or domino reactions, offer an elegant and efficient approach to rapidly assemble the complex hirsutane core. ccu.edu.twresearchgate.net

The choice of strategy often depends on the desired substitution pattern on the hirsutane skeleton and the availability of starting materials. The development of these diverse strategies highlights the ingenuity of synthetic chemists in tackling complex molecular architectures.

Key Synthetic Transformations and Reaction Sequences

The successful synthesis of this compound and its analogues relies on a collection of powerful and often highly specific chemical reactions. These transformations are carefully orchestrated in sequences to build the complex tricyclic core and install the necessary functional groups with precise stereochemical control.

Cycloaddition Reactions in Hirsutane Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of the hirsutane framework, providing efficient methods to construct the five-membered rings of the tricyclic system. thieme-connect.com These reactions are prized for their ability to form multiple carbon-carbon bonds in a single step, often with a high degree of stereocontrol.

One of the most prominent examples is the Diels-Alder reaction . This [4+2] cycloaddition has been employed to create key bicyclo[2.2.2]octenone intermediates. researchgate.net These intermediates can then undergo further transformations, such as an oxa-di-π-methane rearrangement, to generate the linear triquinane skeleton. researchgate.netanu.edu.au For instance, a microwave-promoted Diels-Alder reaction between a diene and cyclopent-1-en-2-one has been a key step in the synthesis of hirsutane-type sesquiterpenes. researchgate.netanu.edu.au

Beyond the classic Diels-Alder, other cycloaddition strategies have been developed:

[6+2] Cycloaddition: A novel approach involves the [6+2] cycloaddition of 6-aminofulvenes with maleic anhydride (B1165640) or maleimide. nih.gov This reaction provides a direct and efficient route to the pentaleno[1,2-c]furan or pentaleno[1,2-c]pyrrole systems, which are key structural components of the hirsutane framework. mdpi.comnih.gov

[5+2+1] Cycloaddition: Rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide has been utilized to synthesize the hirsutane skeleton. nih.govsemanticscholar.orgmdpi.com This method has been successfully applied to the total synthesis of (±)-hirsutene and other related natural products. nih.govmdpi.com

[3+2] Cycloaddition: Intramolecular organocatalytic [3+2] dipolar cycloadditions have also been reported as a method for constructing the hirsutane framework, leading to the total synthesis of (±)-hirsutene. nih.gov

These diverse cycloaddition strategies highlight the versatility of this class of reactions in the construction of complex polycyclic molecules like this compound.

Table 1: Examples of Cycloaddition Reactions in Hirsutane Synthesis

| Cycloaddition Type | Reactants | Key Intermediate/Product | Reference(s) |

| Diels-Alder [4+2] | Diene and Cyclopentenone | Bicyclo[2.2.2]octenone | researchgate.net, anu.edu.au |

| [6+2] Cycloaddition | 6-Aminofulvene and Maleic Anhydride | Pentaleno[1,2-c]furan skeleton | nih.gov |

| [5+2+1] Cycloaddition | Ene-vinylcyclopropane and CO | Hirsutane skeleton | semanticscholar.org, mdpi.com |

| [3+2] Cycloaddition | Intramolecular dipolar cycloaddition | Hirsutene (B1244429) | nih.gov |

Stereoselective and Enantioselective Synthesis

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of synthesizing biologically active natural products like this compound. Stereoselective and enantioselective methods are employed to control the formation of specific stereoisomers. chemistrydocs.com

Stereoselective synthesis refers to a reaction that preferentially forms one stereoisomer over others. chemistrydocs.com In the context of this compound, this often involves controlling the relative configuration of multiple chiral centers within the molecule. For instance, in a Diels-Alder reaction, the dienophile can approach the diene from two different faces, leading to two different diastereomers. By carefully choosing reaction conditions or using chiral auxiliaries, one diastereomer can be favored. researchgate.netnih.gov

Enantioselective synthesis specifically focuses on producing a single enantiomer of a chiral molecule. ethz.ch This is crucial as different enantiomers of a drug can have vastly different biological activities. Several strategies are used to achieve enantioselectivity:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. ethz.chuniurb.it The inherent chirality of the starting material is then transferred throughout the synthetic sequence. A chemoenzymatic total synthesis of a hirsutane derivative, phellodonic acid, utilized a cis-1,2-dihydrocatechol obtained from the whole-cell biotransformation of toluene (B28343) by a genetically engineered E. coli as an enantiomerically pure starting material. anu.edu.au

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical appendage that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. uniurb.it Asymmetric Pauson-Khand bicyclization, employing a chiral catalyst, has been used in an enantioselective formal synthesis of hirsutene. nih.gov

The development of stereoselective and enantioselective methodologies has been instrumental in the successful total synthesis of complex natural products like this compound, ensuring the production of the biologically active stereoisomer. thieme-connect.com

Cascade Reactions in Complex Molecule Construction

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net20.210.105 This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation, making it highly desirable for the construction of complex molecules like this compound. researchgate.net20.210.105

The elegance of cascade reactions lies in their ability to rapidly build molecular complexity from simpler starting materials. mdpi.comrsc.org In the context of hirsutane synthesis, a cascade reaction might involve an initial cyclization that sets the stage for a subsequent rearrangement or another ring-forming event, all within the same reaction vessel.

An example of a cascade approach is the synergistic Nazarov cyclization/double ring expansions, which has been developed for the rapid and stereospecific construction of a tetraquinane scaffold, a more complex relative of the hirsutane framework. researchgate.net While not directly applied to this compound in the provided information, this illustrates the potential of cascade reactions to assemble multiple five-membered rings in a controlled manner.

The design of a successful cascade reaction requires a deep understanding of reaction mechanisms to ensure that each step proceeds in the desired sequence. researchgate.net The product of one reaction becomes the substrate for the next, orchestrating a molecular "assembly line." The development of novel cascade reactions continues to be a major focus in organic synthesis, with the potential to significantly streamline the synthesis of intricate natural products. ccu.edu.tw

Synthetic Accessibility and Efficiency Considerations

The synthetic accessibility of a complex molecule like this compound is a measure of how readily it can be prepared in a laboratory setting. chemrxiv.org This is a critical consideration, especially if the compound shows promise for further research or development, as its availability will depend on the feasibility and efficiency of its synthesis.

Cost and Availability of Starting Materials: The use of inexpensive and readily available starting materials is crucial for a practical and cost-effective synthesis.

Reaction Conditions: Mild and robust reaction conditions are preferred, as they are often easier to perform and scale up. Harsh conditions can lead to decomposition of sensitive intermediates and reduce yields.

Purification: The ease of purification of intermediates and the final product is another important factor. Difficult separations can be time-consuming and lead to material loss.

Modern approaches, such as computer-assisted synthesis planning, are being developed to predict the synthetic accessibility of molecules. chemrxiv.org These tools can help chemists design more efficient synthetic routes by identifying potential challenges and suggesting alternative pathways. The development of more efficient and scalable syntheses of this compound and its analogues will be crucial for enabling further investigation into their biological properties.

Development of Novel Methodologies for this compound Synthesis

The pursuit of more efficient and elegant synthetic routes to this compound and other hirsutane sesquiterpenoids continues to drive the development of novel synthetic methodologies. researchgate.net Chemists are constantly seeking new reactions and strategies to overcome the challenges associated with constructing this complex molecular architecture.

One area of focus is the development of new cycloaddition reactions . For example, the discovery of a novel [6+2] cycloaddition of fulvenes with alkenes provided a facile and previously unknown route to the hirsutane framework. mdpi.comnih.gov This demonstrates how the exploration of new reactivity can lead to significant breakthroughs in total synthesis.

Another key area is the design of innovative cascade reactions . By cleverly designing substrates and reaction conditions, multiple transformations can be orchestrated in a single pot, dramatically increasing the efficiency of the synthesis. kaskaden-reaktionen.de The development of a synergistic Nazarov cyclization/double ring expansion sequence for the construction of a related tetraquinane scaffold highlights the power of this approach. researchgate.net

The application of photothermal and microwave-assisted synthesis is also being explored to accelerate reactions and improve yields. researchgate.net For instance, a microwave-promoted Diels-Alder reaction was a key step in the synthesis of a hirsutane analogue. researchgate.netanu.edu.au

Furthermore, the integration of biocatalysis and genetic engineering offers exciting new possibilities. The use of enzymes or whole-cell systems can provide highly enantioselective transformations, as seen in the chemoenzymatic synthesis of phellodonic acid where a genetically engineered E. coli was used to produce a key chiral starting material. anu.edu.au Understanding the biosynthetic pathways of hirsutanes can also provide inspiration for the development of new synthetic strategies. researchgate.net

The ongoing development of these novel methodologies not only facilitates the synthesis of this compound but also expands the toolbox of synthetic organic chemistry, enabling the construction of other complex and biologically important molecules.

Synthesis of this compound Derivatives and Structurally Related Scaffolds

The synthesis of derivatives of complex natural products like this compound, and the construction of structurally related molecular scaffolds, are pivotal endeavors in medicinal chemistry and drug discovery. These efforts aim to explore the structure-activity relationships (SAR), improve therapeutic properties, and generate novel compounds with potentially enhanced biological activities. While specific literature on the synthetic derivatization of this compound is not extensively detailed, the principles can be inferred from the total syntheses of related hirsutane sesquiterpenoids and general strategies for scaffold diversification.

The hirsutane skeleton, which forms the core of this compound, is a linear triquinane sesquiterpenoid characterized by a fused 5-5-5 tricyclic ring system. nih.govacs.orgresearchgate.net The synthesis of this core structure and its analogues has been a significant focus of synthetic organic chemistry. Strategies often revolve around constructing the challenging tricyclic framework and then introducing or modifying functional groups to create diversity.

Synthesis of the Hirsutane Scaffold

The construction of the fundamental hirsutane scaffold is a prerequisite for the synthesis of this compound and its potential derivatives. Numerous synthetic strategies have been developed to assemble this intricate 5-5-5 tricyclic system. These methods provide access to key intermediates that can, in principle, be elaborated into a variety of analogues.

One prominent approach involves transition metal-catalyzed cycloaddition reactions. For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been successfully employed to construct the tricyclic core of related molecules like hirsutene and hirsutic acid C. nih.gov This methodology builds the key eight-membered ring which can then undergo subsequent transannular cyclizations to forge the complete hirsutane framework.

Another established strategy relies on intramolecular cyclization reactions of precursors containing two cyclopentane rings. These methods often employ radical or cationic cyclizations to form the central five-membered ring, thereby completing the tricyclic skeleton. The functional handles present on the starting cyclopentane units offer opportunities for introducing diversity in the final products.

The table below summarizes key natural products possessing the hirsutane scaffold that have been the subject of total synthesis efforts, providing a foundation for the potential synthesis of this compound analogues.

| Compound Name | Key Synthetic Strategy | Reference |

| Hirsutene | Rhodium-catalyzed [5+2+1] cycloaddition | nih.gov |

| Hirsutic Acid C | Stereospecific conversion of a 3α-hydroxymethylene ketone intermediate | nih.gov |

| Coriolin | Total synthesis from readily available starting materials | nih.gov |

| Hypnophilin | Synthesis targeting the α-methylidene oxo group for bioactivity | nih.gov |

This table is interactive. Click on the headers to sort.

Generation of Derivatives and Related Scaffolds

Once a core scaffold is synthesized, the generation of derivatives can be pursued through several methodologies. These approaches can be broadly categorized into the modification of late-stage intermediates or the final natural product, and the de novo synthesis of analogues with built-in structural changes.

Mechanistic Investigations of Hirsutanol A S Biological Activities in Vitro/cellular/molecular

Cellular Growth Inhibition and Proliferation Modulation

Hirsutanol A exhibits potent antiproliferative effects across a range of cancer cell lines, disrupting normal cellular growth and division.

Studies have demonstrated this compound's efficacy in inhibiting the viability and proliferation of several cancer cell lines. In T-acute lymphocytic leukemia (T-ALL) Jurkat cells, this compound inhibited cell viability in a dose- and time-dependent manner, with a reported IC50 value of 5.16 µM nih.gov. The compound also induced cell cycle arrest at the G2 phase in Jurkat cells nih.govingentaconnect.comnih.gov.

Furthermore, this compound has shown potent cytotoxic effects against other cancer cell types. It induces growth inhibition and apoptotic cell death in human colon cancer SW620 cells and human breast cancer MDA-MB-231 cells nih.gov. Additional studies have reported its cytotoxic activities against nasopharyngeal carcinoma cell lines CNE-1 (IC50 = 9.52 µM) and CNE-2 (IC50 = 11.86 µM), as well as lung cancer cell line A549 (IC50 = 12.00 µM) and gastric cancer cell line SGC-7901 (IC50 = 11.25 µM) mdpi.comresearchgate.net. It was also found to be cytotoxic against PC-3 (prostate cancer) and U87 (human malignant glioma) cell lines researchgate.net. While specific IC50 values for MCF-7 cells were not detailed in the provided snippets, this compound has been indicated to induce apoptosis and autophagy in MCF-7 cells journalejmp.com.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference(s) |

| Jurkat | 5.16 | nih.gov |

| CNE-1 | 9.52 | mdpi.comresearchgate.net |

| CNE-2 | 11.86 | mdpi.comresearchgate.net |

| A549 | 12.00 | researchgate.net |

| H460 | 11.00 | researchgate.net |

| SGC-7901 | 11.25 | researchgate.net |

| PC-3 | 15.00 | researchgate.net |

| U87 | 6.3 | researchgate.net |

| SW620 | Not specified | nih.gov |

| MDA-MB-231 | Not specified | nih.gov |

| MCF-7 | Not specified | journalejmp.com |

Note: "Not specified" indicates that while activity was reported, a precise IC50 value was not provided in the analyzed snippets.

Induction of Programmed Cell Death

This compound effectively induces programmed cell death, or apoptosis, in cancer cells through multiple signaling pathways.

The induction of apoptosis by this compound is a key mechanism through which it exerts its anticancer effects.

In Jurkat cells, this compound treatment significantly increased the expression of the tumor suppressor protein p53 nih.govingentaconnect.comnih.govspandidos-publications.com. This activation of p53 is crucial for initiating the apoptotic cascade. The dependence on p53 was further confirmed by experiments where simultaneous treatment with pifithrin-α, a specific inhibitor of p53, substantially reduced the apoptosis induced by this compound in Jurkat cells nih.govingentaconnect.comnih.govspandidos-publications.comresearchgate.net. This indicates that this compound's pro-apoptotic effect in these cells is, at least in part, mediated through a p53-dependent pathway. The p53 protein is known to induce apoptosis by regulating key proteins such as Puma and Bax, and initiating caspase activation nih.govwikipedia.org.

This compound influences the expression of critical proteins within the Bcl-2 family, which are central regulators of apoptosis. In Jurkat cells, this compound treatment led to a significant reduction in the expression of the anti-apoptotic protein Bcl-2 nih.gov. Concurrently, it promoted the expression of pro-apoptotic proteins, including p53, Puma, cleaved Caspase-3, and cleaved Poly(ADP-ribose) polymerase (PARP) nih.gov. The observed decrease in Bcl-2 expression, coupled with an increase in pro-apoptotic factors, shifts the cellular balance towards apoptosis. This modulation is consistent with the known roles of Bcl-2 family members, where an increased Bax/Bcl-2 ratio favors the release of apoptotic factors nih.govmdpi.com.

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (Δψm) wikipedia.orgdovepress.commdpi.com. This compound has been shown to induce changes in mitochondrial membrane potential in cancer cells nih.gov. Specifically, in Jurkat cells, JC-1 staining revealed alterations in mitochondrial membrane potential following this compound treatment, which correlated with the induction of apoptosis nih.gov. This disruption of the mitochondrial integrity is a hallmark of early apoptotic events, often leading to the release of cytochrome c and subsequent activation of caspases wikipedia.orgdovepress.com.

Compound List:

This compound: A natural sesquiterpenoid compound investigated for its anticancer properties.

Autophagy Induction and Interplay with Apoptosis

This compound has been demonstrated to induce both apoptosis and autophagy in various cancer cell lines, including MCF-7 breast cancer cells jst.go.jp, nih.gov. This dual induction is closely associated with an increase in intracellular reactive oxygen species (ROS) levels jst.go.jp, nih.gov. Further mechanistic studies have revealed a complex interplay between autophagy and apoptosis in response to this compound. For instance, inhibiting autophagy, either through the use of bafilomycin A1 or Atg7-siRNA, synergistically enhanced the antiproliferative and apoptotic effects of this compound jst.go.jp. This suggests that autophagy may, in certain contexts, act as a survival mechanism that, when blocked, sensitizes cells to this compound-induced apoptosis jst.go.jp. Additionally, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of pro-apoptotic proteins, thereby contributing to the induction of apoptosis nih.gov.

Apoptosis Induction by this compound in Jurkat Cells

| Treatment Group (this compound concentration) | Percentage of Apoptotic Cells (%) |

| Control (0 µM) | 5.72 ± 0.31 |

| 3 µM | 15.94 ± 0.33 |

| 6 µM | 47.53 ± 0.74 |

| 9 µM | 81.25 ± 1.42 |

Data adapted from spandidos-publications.com

Regulation of Intracellular Signaling Cascades

Generation and Accumulation of Reactive Oxygen Species (ROS)

This compound significantly elevates intracellular levels of reactive oxygen species (ROS) in cancer cells jst.go.jp, nih.gov, nih.gov. This increase in ROS production is a critical mediator of this compound's cytotoxic effects, driving the induction of apoptosis and autophagy jst.go.jp, nih.gov. In some findings, this ROS generation has been described as independent of mitochondrial activity nih.gov. The administration of potent antioxidants, such as N-acetyl-L-cysteine (NAC), effectively counteracts this compound's effects by reducing ROS accumulation, thereby mitigating growth inhibition, apoptosis, and autophagy jst.go.jp, nih.gov. This compound's role in inhibiting tumor growth has been directly linked to its capacity to trigger ROS production scilit.com, hpcr.jp.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK)

This compound has been observed to activate the c-Jun N-terminal kinase (JNK) signaling pathway nih.gov. This activation is reportedly correlated with elevated ROS levels nih.gov. Furthermore, blocking the JNK signaling pathway with specific inhibitors, such as SP600125, was found to enhance both apoptosis and this compound-induced ROS accumulation nih.gov. This suggests a complex regulatory interaction between ROS generation and JNK activation in response to this compound. The JNK pathway is a key component of cellular stress responses and plays a role in regulating cell death processes anygenes.com, wikipedia.org. This compound's mechanism may also involve ROS-mediated activation of other MAPK pathways scispace.com, with the p38 MAPK pathway also implicated in its cellular effects dntb.gov.ua. The activation of the JNK pathway can further influence the p53 pathway, a critical regulator of apoptosis plos.org.

Modulation of Cell Cycle Progression (e.g., G2 Phase Arrest)

This compound significantly modulates cell cycle progression, notably inducing arrest at the G2 phase in Jurkat cells researchgate.net, nih.gov, spandidos-publications.com, ingentaconnect.com, researchgate.net. This effect is typically observed after approximately 48 hours of treatment nih.gov, spandidos-publications.com, researchgate.net. Flow cytometric analysis indicates an increased proportion of cells in the G2 phase, with no significant change in the S phase population, signifying a specific blockage at the G2 checkpoint nih.gov, researchgate.net. This cell cycle arrest at G2 contributes to the observed reduction in cell proliferation nih.gov, researchgate.net. These cell cycle modulations are frequently interconnected with the induction of apoptosis, often mediated through pathways involving the tumor suppressor p53 nih.gov, spandidos-publications.com, spandidos-publications.com.

Modulation of Inflammatory Responses

Inhibition of Nitric Oxide (NO) Production in Microglial Cells

This compound demonstrates potent inhibitory activity against the production of nitric oxide (NO) acs.org, researchgate.net. Specifically, it has shown significant inhibitory effects in murine BV-2 microglial cells, particularly when these cells are activated by lipopolysaccharide (LPS) acs.org, researchgate.net, mdpi.com. This compound is recognized as a potential anti-inflammatory agent due to its capacity to attenuate NO production in activated immune cells mdpi.com. The underlying mechanism for this anti-inflammatory action involves the suppression of key inflammatory signaling events, including STAT3 phosphorylation and IκBα degradation consensus.app. Moreover, this compound has been shown to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-treated human monocytic THP-1 cells in a concentration-dependent manner mdpi.com.

Compound List

Atg7-siRNA

Bafilomycin A1

Bcl-2

cCaspase-3

cPARP

ERK1/2 (Extracellular signal-regulated kinase)

this compound

IκBα

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

JNK (c-Jun N-terminal kinase)

LPS (Lipopolysaccharide)

N-acetyl-L-cysteine (NAC)

p38 MAPK (p38 Mitogen-Activated Protein Kinase)

Pifithrin-α (PFTα)

Puma

p53

SP600125

STAT3

TNF-α (Tumor Necrosis Factor-alpha)

Attenuation of Matrix Metalloproteinase (MMP-9) Expression

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of extracellular matrix components and plays a critical role in inflammatory processes, including immune cell migration and tissue remodeling researchgate.net. Studies have shown that this compound effectively attenuates the expression and activity of MMP-9, particularly in response to lipopolysaccharide (LPS) stimulation. In LPS-treated THP-1 cells, HA suppressed MMP-9-mediated gelatinolysis and reduced both protein and mRNA levels of MMP-9 in a concentration-dependent manner researchgate.netnih.govnih.govmdpi.comx-mol.com. This inhibitory effect was observed without impacting the activity of TIMP-1, a natural inhibitor of MMPs nih.govnih.govmdpi.com. Furthermore, in an LPS-induced endotoxemia mouse model, this compound pretreatment was found to reduce phospho-STAT3 and pro-MMP-9 activity in lung tissues, suggesting a systemic anti-inflammatory effect mediated, in part, by MMP-9 downregulation mdpi.comx-mol.com. MMP-9 is known to be involved in neutrophil migration, potentially exacerbating inflammation researchgate.net.

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

This compound has demonstrated a notable capacity to suppress the production of key pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory cascade. Specifically, HA significantly attenuated the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated human monocyte (THP-1) cells nih.govnih.govmdpi.comx-mol.com. This reduction in cytokine production was observed to be concentration-dependent, indicating a direct pharmacological effect of HA on inflammatory signaling pathways consensus.app. These cytokines are central to the inflammatory response, orchestrating the recruitment and activation of immune cells bioline.org.brthermofisher.com. While IL-6 is primarily recognized as a pro-inflammatory cytokine, it can also exhibit anti-inflammatory properties in certain contexts bioline.org.br.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated Cells

| Cytokine | Observed Effect of this compound | Concentration Dependency | Citation |

| Tumor Necrosis Factor-α (TNF-α) | Attenuated/Suppressed | Concentration-dependent | nih.govnih.govmdpi.comx-mol.comconsensus.app |

| Interleukin-1β (IL-1β) | Attenuated/Suppressed | Concentration-dependent | nih.govnih.govmdpi.comx-mol.comconsensus.app |

| Interleukin-6 (IL-6) | Attenuated/Suppressed | Concentration-dependent | nih.govnih.govmdpi.comx-mol.comconsensus.app |

Mechanisms Involving TLR4 Downstream Signaling (e.g., ERK-1/2, NF-κB, STAT3)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate key downstream signaling pathways activated by Toll-like receptor 4 (TLR4) upon LPS stimulation. Research indicates that HA significantly inhibits the LPS-mediated phosphorylation of Signal transducer and activator of transcription 3 (STAT3) at Tyr705 researchgate.netnih.govnih.govmdpi.comx-mol.com. Additionally, HA suppresses the degradation of IκBα, a crucial step in the activation of the Nuclear factor-kappa B (NF-κB) pathway nih.govnih.govmdpi.com. Furthermore, this compound has been shown to inhibit the activation of Extracellular signal-regulated kinase 1/2 (ERK-1/2) nih.govnih.govmdpi.com. These findings suggest that HA interferes with the signaling cascade initiated by LPS via TLR4, impacting the activation of transcription factors like STAT3 and NF-κB, and kinases such as ERK-1/2, thereby leading to the downregulation of pro-inflammatory mediators and MMP-9 nih.gov. While HA effectively inhibited ERK-1/2 and STAT3 activation, it did not appear to affect p38 MAPK activation nih.gov.

Table 2: this compound's Modulation of TLR4 Downstream Signaling Components

| Signaling Component | Effect of this compound | Mechanism/Observation | Concentration Mentioned | Citation |

| STAT3 (Tyr705) | Inhibited | Phosphorylation attenuated | 2, 5, 10 μM | researchgate.netnih.govnih.govmdpi.comx-mol.com |

| IκBα | Inhibited | Degradation suppressed | N/A | nih.govnih.govmdpi.com |

| ERK-1/2 | Inhibited | Activation suppressed | N/A | nih.govnih.govmdpi.com |

| NF-κB | Inhibited | Implied via IκBα degradation | N/A | nih.govnih.govmdpi.com |

Investigation of Potential Molecular Targets

The investigations into this compound's biological activities highlight several key molecular targets and pathways that are central to its observed anti-inflammatory and anti-cancer effects. In the context of inflammation, this compound directly targets and suppresses the expression and activity of Matrix Metalloproteinase-9 (MMP-9) researchgate.netnih.govnih.govmdpi.comx-mol.com. It also significantly reduces the production of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 nih.govnih.govmdpi.comx-mol.comconsensus.app.

Mechanistically, this compound interferes with central components of the TLR4 downstream signaling cascade. It inhibits the phosphorylation of STAT3 (Tyr705), a transcription factor involved in cytokine signaling and inflammation researchgate.netnih.govnih.govmdpi.comx-mol.com. Furthermore, HA impedes the activation of the NF-κB pathway by preventing the degradation of IκBα nih.govnih.govmdpi.com. The activation of ERK-1/2, another crucial kinase in inflammatory signaling, is also suppressed by this compound nih.govnih.govmdpi.com. These actions collectively contribute to the dampening of inflammatory responses.

Beyond inflammation, this compound has also been implicated in inducing apoptosis and inhibiting tumor cell growth through mechanisms involving Reactive Oxygen Species (ROS) production and activation of the JNK signaling pathway jst.go.jpnih.gov. Studies also suggest its role in cell cycle arrest and p53-dependent apoptosis in certain cancer cell lines nih.govspandidos-publications.com.

Table 3: this compound's Impact on Key Molecular Targets and Pathways

| Target/Pathway Component | Effect of this compound | Associated Biological Activity | Citation |

| MMP-9 | Suppression | Attenuation of inflammation | researchgate.netnih.govnih.govmdpi.comx-mol.com |

| TNF-α, IL-1β, IL-6 | Suppression | Anti-inflammatory | nih.govnih.govmdpi.comx-mol.comconsensus.app |

| STAT3 (Tyr705) | Inhibition | Modulation of inflammatory signaling | researchgate.netnih.govnih.govmdpi.comx-mol.com |

| NF-κB pathway | Inhibition | Modulation of inflammatory signaling | nih.govnih.govmdpi.com |

| ERK-1/2 | Inhibition | Modulation of inflammatory signaling | nih.govnih.govmdpi.com |

| ROS | Induction | Apoptosis, anti-tumorigenesis | jst.go.jpnih.gov |

| JNK signaling pathway | Activation | Apoptosis, anti-tumorigenesis | nih.gov |

| p53 pathway | Activation | Apoptosis, cell cycle arrest | nih.govspandidos-publications.com |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Pharmacophoric Features for Biological Activities

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response dergipark.org.tr. For Hirsutanol A, a complex sesquiterpene skeleton, the precise identification of its pharmacophoric features is an ongoing area of research. Generally, pharmacophores can include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers, and aromatic rings dergipark.org.tr. While specific studies detailing the pharmacophoric features of this compound are limited in the provided literature, its sesquiterpene core, adorned with oxygen-containing functional groups (such as hydroxyl and carbonyl groups) and methyl substituents, is understood to be critical for its interactions with biological targets. These features likely contribute to its ability to induce apoptosis and autophagy, mediated by reactive oxygen species (ROS) production nih.govmdpi.com.

Systematic Modification and Derivatization Strategies

The structural complexity and diversity of sesquiterpenoids like this compound present significant challenges and opportunities for synthetic chemists. Systematic modification and derivatization strategies are employed to probe the SAR of such natural products. These strategies typically involve altering specific functional groups or structural motifs within the molecule to observe the impact on biological activity. For instance, modifications might include changes to hydroxyl groups, oxidation states, or the introduction of new substituents onto the sesquiterpene skeleton mdpi-res.commdpi.comnih.gov. The classification of hirsutanes into different types based on A-ring modification patterns highlights the importance of structural variations in this class of compounds nih.govsemanticscholar.org. While specific derivatization studies of this compound are not extensively detailed in the current literature, the general approach involves synthesizing carbocyclic analogs or modifying existing functional groups to enhance potency or selectivity mdpi-res.commdpi.com.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods play a crucial role in modern SAR studies, enabling the prediction of molecular interactions and guiding synthetic efforts. Molecular docking is a prominent technique used to evaluate the binding affinity of a compound to a target protein, predicting its orientation and interactions within the active site mdpi.comrsc.orgorientjchem.orgmdpi.com. By performing docking studies on this compound and its potential analogs against relevant biological targets, researchers can identify key structural features responsible for binding and activity. For example, docking studies have been used to assess compounds' interactions with SARS-CoV-2 proteins mdpi.comorientjchem.org and urease mdpi.com, identifying specific amino acid residues involved in binding and predicting docking scores that correlate with inhibitory potential. Quantitative Structure-Activity Relationship (QSAR) models, often developed using computational tools, can also correlate chemical descriptors with biological activity, providing insights into structural requirements nih.govcas.orgnih.gov. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is further enhancing these capabilities, allowing for the analysis of vast datasets to predict structure-activity relationships and optimize lead compounds cas.org. Although direct molecular docking studies specifically detailing this compound's interaction with its primary targets are not explicitly provided, these computational methodologies are standard in SAR investigations of natural products mdpi-res.com.

Synthesis and Evaluation of this compound Analogues for Enhanced Activity or Selectivity

The evaluation of synthesized analogs is a critical step in SAR studies. This involves testing the modified compounds for their biological activity and comparing the results to the parent compound, this compound. Such comparative data is essential for understanding which structural modifications lead to improved efficacy or altered selectivity. For instance, studies comparing the cytotoxic activities of this compound with related sesquiterpenoids have provided valuable insights. Chondrosterin J, for example, demonstrated stronger cytotoxic activities against cancer cell lines CNE1 and CNE2 compared to this compound semanticscholar.orgmdpi.com.

Table 1: Comparative Cytotoxic Activities of this compound and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | CNE1 | 10.08 | semanticscholar.orgmdpi.com |

| This compound | CNE2 | 12.72 | semanticscholar.orgmdpi.com |

| This compound | Jurkat | 5.16 | nih.gov |

| Chondrosterin J | CNE1 | 1.32 | semanticscholar.orgmdpi.com |

| Chondrosterin J | CNE2 | 0.56 | semanticscholar.orgmdpi.com |

| Chondrosterin A | CNE2 | 4.95 | semanticscholar.orgmdpi.com |

| Incarnal | CNE1 | 34.13 | semanticscholar.orgmdpi.com |

| Incarnal | CNE2 | 24.87 | semanticscholar.orgmdpi.com |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

This comparative data illustrates how variations in structure can lead to significant differences in potency. The synthesis and evaluation of this compound analogs would aim to identify structural modifications that enhance its cytotoxic profile, improve its selectivity towards cancer cells, or modulate its mechanism of action.

Understanding Structure-Mechanism Correlations

This compound's mechanism of action is closely linked to its chemical structure. It is known to inhibit tumor growth by triggering the production of reactive oxygen species (ROS), which subsequently induces apoptosis (programmed cell death) and autophagy nih.govmdpi.commdpi.com. In leukemia cells, this compound has been shown to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Puma, cCaspase-3, and cPARP, thereby promoting apoptosis nih.gov. Furthermore, this compound has demonstrated the ability to attenuate lipopolysaccharide (LPS)-induced lung inflammation by blocking the induction of STAT3 and MMP-9 preprints.org. These findings suggest that the sesquiterpene scaffold of this compound, with its specific stereochemistry and functional group arrangement, is crucial for initiating these cellular signaling pathways. Understanding these structure-mechanism correlations allows for the rational design of analogs that might specifically target these pathways for therapeutic benefit.

Analytical Methodologies for Hirsutanol a Research

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive determination of a compound's molecular structure, including its connectivity, functional groups, and stereochemistry, relies heavily on advanced spectroscopic techniques. Beyond basic identification, these methods provide intricate details essential for understanding Hirsutanol A's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of structural elucidation for organic molecules like this compound. High-field NMR magnets, coupled with advanced two-dimensional (2D) pulse sequences such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), ROESY (Rotating frame Overhauser Effect Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable. These techniques allow for the mapping of proton-proton and proton-carbon correlations, providing comprehensive information on the molecule's framework and the spatial relationships between atoms nih.govjchps.comjeolusa.com. The analysis of chemical shifts and spin-spin coupling constants (SSCCs) is critical, with computational methods often used to validate or revise proposed structures based on experimental NMR data acs.org.

Mass Spectrometry (MS): Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is vital for determining the exact molecular formula and mass of this compound pharmaknowledgeforum.com. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) provide fragmentation patterns that offer clues about the molecule's substructures. Tandem MS (MS/MS) can further aid in elucidating structural features by fragmenting selected ions jchps.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is routinely used to identify functional groups present in this compound, such as hydroxyl, carbonyl, or olefinic bonds jchps.com. UV-Vis spectroscopy can provide information about conjugated systems and chromophores within the molecule, aiding in the characterization of its electronic structure jchps.compharmaknowledgeforum.com.

X-ray Diffraction (XRD): While not explicitly detailed for this compound in the provided snippets, X-ray diffraction, particularly methods like microcrystal electron diffraction (microED), is an emerging powerful technique for the definitive structure determination of small organic molecules, especially when crystalline material is available nih.gov.

Chromatographic Methods for Isolation and Purity Assessment

Chromatography plays a dual role in this compound research: enabling its isolation from complex natural sources and ensuring its purity for subsequent analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical technique for assessing the purity of isolated this compound and for method development for preparative scale separations rotachrom.comd-nb.info. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Different stationary phases (e.g., reversed-phase C18) and mobile phase compositions (e.g., mixtures of water, acetonitrile, or methanol) are employed to achieve optimal separation and quantification nih.gov.

Column Chromatography: This technique, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is widely used for the purification of natural products. Mixtures of organic solvents, such as hexanes and ethyl acetate, are employed as the mobile phase to separate this compound from other co-occurring compounds nih.govmiamioh.edu. Preparative column chromatography allows for the isolation of larger quantities of the compound.

Thin-Layer Chromatography (TLC): TLC serves as a rapid analytical tool to assess the purity of fractions obtained during column chromatography and to predict optimal solvent systems for column separation miamioh.edu. It is also used to monitor the progress of reactions and the presence of specific compounds in extracts.

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are critical for understanding the biological activity and mechanisms of action of this compound at the cellular level. These assays provide physiologically relevant data by examining the compound's effects within a living cellular context.

Cell Counting Kit-8 (CCK-8) Assay: The CCK-8 assay is a sensitive method for evaluating cell viability and proliferation. Research has shown that this compound inhibits the viability of Jurkat cells in a dose- and time-dependent manner, as determined by CCK-8 assays researchgate.net. This assay quantifies the metabolic activity of living cells, which correlates with cell number.

Flow Cytometry: Flow cytometry is employed to analyze cellular properties at the single-cell level. Studies have utilized flow cytometry to demonstrate that this compound induces cell cycle arrest, specifically at the G2 phase, in Jurkat cells researchgate.net. Additionally, this technique, often in conjunction with specific stains like Annexin V-FITC and propidium (B1200493) iodide, is used to quantify apoptosis (programmed cell death) and analyze changes in mitochondrial membrane potential researchgate.netmdpi-res.com.

Western Blot Analysis: Western blotting is a molecular biology technique used to detect specific proteins in cell lysates. It has been used to analyze the expression levels of proteins involved in apoptosis, such as cleaved caspase-3 and PARP, to confirm the induction of apoptosis by this compound researchgate.netmdpi-res.com. It can also be used to assess the expression of other target proteins or signaling molecules affected by the compound.

Quantitative Real-Time Polymerase Chain Reaction (qPCR): qPCR is utilized to measure the mRNA expression levels of specific genes. This technique has been employed to investigate changes in gene expression related to this compound's mechanism of action, for example, the mRNA levels of genes like c-Myc and HOXA5 researchgate.net.

Table 1: Observed Cellular Effects of this compound on Jurkat Cells

| Assay Type | Measured Parameter | Observed Effect of this compound | Reference |

| CCK-8 Assay | Cell Viability/Proliferation | Inhibited in a dose- and time-dependent manner. | researchgate.net |

| Flow Cytometry | Cell Cycle Distribution | Induced cell cycle arrest at the G2 phase. | researchgate.net |

| Flow Cytometry | Apoptosis | Induced apoptosis (quantified via Annexin V-FITC/PI staining). | researchgate.net |

| Western Blot | Apoptotic Proteins | Indicated induction of apoptosis through changes in protein levels. | researchgate.net |

| qPCR | Gene Expression (e.g., c-Myc) | Investigated for changes in mRNA expression. | researchgate.net |

Biochemical Assays for Enzyme Activity and Pathway Analysis

Biochemical assays are fundamental for quantifying biological processes at the molecular level, including enzyme activity, protein interactions, and cellular signaling pathways numberanalytics.com. These assays provide critical insights into enzyme kinetics, regulation, and the effects of compounds like this compound on metabolic processes.

Enzyme activity assays are pivotal tools in drug discovery, enabling researchers to identify compounds that modulate specific enzymes involved in disease pathways bellbrooklabs.comanilocus.com. These assays can be designed to measure the rate of substrate conversion to product, providing data on enzyme efficiency, specificity, and inhibition or activation by test compounds bellbrooklabs.comlongdom.org. Common assay formats include colorimetric and fluorometric methods, which detect changes in color or fluorescence, respectively, as a result of enzymatic activity longdom.org. By analyzing enzyme kinetics and dose-response relationships (e.g., determining IC50 values), researchers can understand a compound's mechanism of action and potency bellbrooklabs.com. These assays are essential for pathway analysis, helping to elucidate how this compound might interact with or influence specific biochemical pathways within cells or organisms.

Computational Tools for Molecular Modeling and Simulation

Computational approaches offer powerful means to predict molecular behavior, optimize drug candidates, and accelerate the understanding of compounds like this compound. These tools are increasingly integrated into the drug discovery and development process nih.govanchorbiomed.org.

Molecular Modeling and Simulation: Techniques such as molecular dynamics (MD) simulations allow researchers to study the properties of molecules and their interactions at the molecular level mdpi.com. MD simulations track the trajectory of atoms over time using classical mechanics, providing insight into conformational changes and interactions with biological targets mdpi.com. Software suites like Schrödinger are utilized for various molecular modeling tasks, including docking studies and simulations wisdomlib.org.

Structure Validation and Prediction: Computational methods, often based on Density Functional Theory (DFT), can accurately compute NMR chemical shifts and spin-spin coupling constants. These computed values can be compared with experimental data to validate proposed structures or revise misassignments, as demonstrated in studies of related sesquiterpenes acs.org. Computational tools can also predict molecular properties and potential interactions, informing the design of therapeutic agents nih.govmdpi.com.

Docking Studies: Molecular docking is a computational technique used to predict how a small molecule (like this compound) binds to a specific protein target. This process helps in understanding potential binding modes and affinities, which is crucial for identifying potential therapeutic applications nih.govwisdomlib.org.

Future Research Directions and Prospects

Exploration of Novel Natural Sources and Microbial Engineering for Hirsutanol A Production

This compound has been predominantly isolated from fungi associated with marine environments, including species of Chondrostereum found on the red alga Pterocladiella capillacea and fungi derived from Indo-Pacific sponges like Haliclona sp. mdpi.comjst.go.jpnih.govsemanticscholar.orgacs.orgresearchgate.net. Additional related hirsutane compounds have been identified from various fungal species, such as Stereum hirsutum, which is known for its role in hirsutane biosynthesis nih.govasm.orgacs.org.

Future research should prioritize the systematic screening of diverse microbial ecosystems, particularly marine and endophytic fungi, for novel this compound-producing strains. Furthermore, advancements in microbial engineering offer exciting prospects. Techniques such as heterologous expression of identified or putative biosynthetic gene clusters (BGCs) could enable the production of this compound in more amenable host organisms, potentially increasing yields and facilitating the generation of specific analogues. Understanding the genetic basis of hirsutane biosynthesis, as seen in studies of Stereum hirsutum nih.govasm.orgacs.org, can guide efforts to engineer fungal strains for enhanced this compound production.

Development of Advanced Synthetic Routes to this compound and its Complex Analogues

The intricate 5-5-5 tricyclic ring system characteristic of hirsutanes, including this compound, presents a significant challenge and opportunity for synthetic organic chemistry nih.govacs.orgmdpi.comacs.org. While isolation from natural sources provides access to the compound, developing efficient and scalable total synthetic routes is crucial for ensuring a consistent and abundant supply for extensive research and potential therapeutic development.

Future work should focus on designing and executing innovative synthetic strategies that not only achieve the total synthesis of this compound but also allow for the facile construction of structurally diverse analogues. Such synthetic capabilities are indispensable for conducting comprehensive structure-activity relationship (SAR) studies, which are vital for optimizing biological activity, improving pharmacokinetic properties, and identifying key structural motifs responsible for this compound's effects.

Deeper Mechanistic Dissection of this compound's Molecular Interactions

Current investigations have revealed that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways such as STAT3 phosphorylation, IκBα degradation, and ERK1/2 activation, thereby suppressing the production of pro-inflammatory mediators like nitric oxide (NO), matrix metalloproteinase-9 (MMP-9), TNF-α, IL-6, and IL-1β mdpi.comacs.orgconsensus.app. Additionally, this compound demonstrates cytotoxic and anti-cancer effects, inducing apoptosis and autophagy through reactive oxygen species (ROS) accumulation in cancer cells, and causing cell cycle arrest at the G2 phase, potentially via a p53-dependent mechanism jst.go.jpnih.govspandidos-publications.comresearchgate.net. Its neuroprotective effects have also been noted jst.go.jp.

Future research must aim to elucidate the precise molecular targets and binding interactions of this compound. Identifying the specific proteins or cellular machinery with which this compound directly interacts will provide a more profound understanding of its mechanism of action. Detailed studies on its downstream signaling cascades, including how it influences gene expression, protein modifications, and cellular fate decisions (apoptosis, autophagy, cell cycle progression), are essential for fully characterizing its biological impact.

Application of this compound as a Chemical Biology Probe

Given its diverse and potent biological activities, this compound holds significant promise as a chemical biology probe. Its ability to modulate inflammatory pathways, induce apoptosis, and affect cell cycle progression makes it a valuable tool for dissecting complex cellular processes.

Future research directions include the development of modified this compound derivatives, such as fluorescently labeled or biotinylated versions. These probes could be employed to visualize this compound's cellular localization, track its uptake and distribution within cells and tissues, and identify its specific molecular binding partners through techniques like affinity pull-down assays coupled with mass spectrometry. Such probes would significantly enhance our ability to understand its in vivo behavior and pinpoint its precise mechanisms of action.

Integrated Omics Approaches in this compound Research

While targeted molecular studies have provided valuable insights into this compound's effects, a comprehensive, systems-level understanding requires the application of integrated omics approaches. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of this compound's cellular and molecular impact.

By analyzing global changes in gene expression, protein abundance and modification, and metabolic profiles following this compound treatment, researchers can uncover novel pathways, identify previously unrecognized targets, and gain a deeper appreciation for the interconnectedness of cellular responses. This systems biology approach can reveal subtle effects or synergistic interactions that might be missed by traditional, hypothesis-driven studies, thereby accelerating the discovery of new therapeutic applications.

Rational Design of Novel Hirsutane-Inspired Scaffolds for Research Applications

The hirsutane scaffold represents a unique and biologically relevant structural motif found in numerous natural products with diverse bioactivities nih.govacs.orgmdpi.com. This compound, with its demonstrated anti-inflammatory and cytotoxic properties, serves as an excellent starting point for medicinal chemistry efforts.

Future research should focus on the rational design and synthesis of novel hirsutane-inspired molecules. By systematically modifying the this compound structure and evaluating the resulting compounds for their biological activities, researchers can establish detailed SAR. This knowledge will guide the design of analogues with enhanced potency, improved selectivity for specific targets, better pharmacokinetic profiles, and reduced off-target effects, thereby creating a new generation of chemical tools and potential therapeutic agents based on the hirsutane framework.

Compound Name Table:

| Compound Name |

| This compound |

| Hirsutane |

| Hirsutane-type sesquiterpenes |

| Chondrosterins A–H |

| Chondroterpenes A–H |

| Hirsutenols A–C |

| Coriolins |

| Complicatic acid |

| Hypnophilin |

| Anhydroarthrosporone |

| Arthrosporone |

| Arthrosporol |

| Arthrosporodione |

| Cucumis A–D |

| Cucumins E–G |

| Antrodin A |

| Cerrenin C |

| Sterhirsutins A–B |

| Hirsutic acid C–E |

| Sterhirsutins E–G, I |

| Hirsutanol B |

| Hirsutanol C |

| Hirsutanol D |

| Hirsutanol E |

| Hirsutanol F |

| Hirsutenol A |

Data Tables:

Table 1: Known Biological Activities and Molecular Targets/Pathways of this compound

| Biological Activity | Molecular Targets / Pathways Affected | Reference(s) |

| Anti-inflammatory | Inhibition of NO production; Suppression of MMP-9 expression and activity; Attenuation of TNF-α, IL-6, IL-1β levels; Inhibition of STAT3 (Tyr705) phosphorylation; Inhibition of IκBα degradation; Inhibition of ERK1/2 activation. | mdpi.comacs.orgconsensus.app |

| Cytotoxic/Anticancer | Inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7, Jurkat); Induction of apoptosis; Induction of autophagy; Cell cycle arrest (G2 phase); p53-dependent apoptosis induction. | jst.go.jpnih.govspandidos-publications.comresearchgate.net |

| Neuroprotective | Attenuates LPS-induced acute sickness behavior, motor deficits, and anxiety-like behavior in aged rats; Reduces pathological lung injury features in endotoxemia models. | jst.go.jpconsensus.app |

| ROS Modulation | Elevation of reactive oxygen species (ROS) levels, contributing to apoptosis and autophagy. | jst.go.jp |

Q & A

Q. What experimental methodologies are used to determine the IC50 of Hirsutanol A in leukemia cells?

this compound’s IC50 is typically calculated using the CCK-8 assay. Jurkat cells are treated with a concentration gradient (e.g., 0.71–11.36 µM) for 48 hours. Post-incubation, OD450 nm values are measured, and cell viability is normalized to controls. The IC50 is derived from dose-response curves using statistical software like SPSS . This method ensures reproducibility across studies and allows comparison with other anticancer agents.

Q. How does this compound induce apoptosis in T-ALL Jurkat cells?

Apoptosis is quantified via Annexin V-FITC/PI staining and flow cytometry. This compound triggers mitochondrial-dependent apoptosis by disrupting membrane potential (detected via JC-1 fluorescence shift from red to green) and upregulating pro-apoptotic proteins like Puma and cCaspase-3. For example, 9 µM this compound induces 81.25% apoptosis in Jurkat cells, compared to 5.72% in controls .

Q. What evidence supports this compound’s role in cell cycle arrest?

Flow cytometry with PI/RNase A staining reveals G2/M phase arrest. At 6 µM, this compound increases the G2 population from ~15% (control) to >40% in Jurkat cells. This correlates with downregulation of cyclin B1 and CDK1, key regulators of G2/M progression .

Advanced Research Questions

Q. How can contradictory findings about ROS-mediated apoptosis in solid tumors vs. leukemia be resolved?

In solid tumors (e.g., colon cancer), this compound elevates ROS to activate JNK signaling, promoting apoptosis . However, in T-ALL Jurkat cells, apoptosis is p53-dependent, with minimal ROS involvement . To reconcile this, researchers should compare ROS scavenger (e.g., NAC) effects across cell types and validate pathway-specific inhibitors (e.g., pifithrin-α for p53). Contradictions may arise from cell lineage-specific redox homeostasis .

Q. What are the limitations of using Jurkat cells as the sole model for T-ALL studies?

Jurkat cells lack genetic diversity and may not represent clonal heterogeneity in patients. Studies should validate findings in primary T-ALL cells or alternative lines (e.g., CCRF-CEM). For instance, H9 cells (a non-leukemic T-cell line) show lower sensitivity to this compound (IC50 >32 µM vs. 5.16 µM in Jurkat), highlighting cell-specific responses .

Q. How can researchers optimize in vitro experimental design to assess this compound’s p53 dependency?

Co-treatment with p53 inhibitors (e.g., pifithrin-α) is critical. In Jurkat cells, 10 µM pifithrin-α reduces this compound-induced apoptosis by >50%, confirming p53’s role. Western blotting for p53 targets (e.g., PUMA, BAX) and CRISPR/Cas9 p53-knockout models further validate the mechanism .

Q. What statistical approaches are recommended for analyzing dose- and time-dependent effects?

Use two-way ANOVA for dose-time interactions (e.g., 0–9 µM this compound over 24–72 hours). Data should be normalized to controls and presented as mean ± SD (n=3). For apoptosis assays, non-parametric tests (Mann-Whitney U) are suitable due to skewed distributions .

Methodological Considerations

Q. How to validate mitochondrial membrane potential changes induced by this compound?

JC-1 staining is the gold standard. In Jurkat cells, a shift from red (aggregates, high ΔΨm) to green (monomers, low ΔΨm) fluorescence at 9 µM this compound indicates depolarization. Quantify using fluorescence microscopy or flow cytometry, and confirm with ΔΨm-independent apoptosis markers (e.g., Annexin V) .

Q. What controls are essential in Western blot analysis of apoptotic proteins?

Include untreated cells, β-actin/GAPDH loading controls, and technical replicates. For this compound studies, monitor cleavage of PARP and Caspase-3. Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway specificity .

Data Interpretation Challenges

Q. Why do some studies report conflicting results on this compound’s selectivity for cancer cells?

Discrepancies may stem from differential baseline ROS levels or p53 status. For example, normal lymphocytes (p53-wildtype) may resist this compound due to robust DNA repair mechanisms, whereas Jurkat cells (p53-functional) are sensitive. Always compare IC50 values across cell types and include viability assays for non-cancerous lines .

Q. How to address the lack of in vivo data in current this compound research?

Future studies should use patient-derived xenograft (PDX) models of T-ALL. Dose optimization (e.g., 10 mg/kg in colon cancer models ) and pharmacokinetic profiling (bioavailability, toxicity) are critical for translational relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.